molecular formula C14H12O4 B7725882 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B7725882
M. Wt: 244.24 g/mol
InChI Key: PZGDFXFOZUEBMT-UHFFFAOYSA-N
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Description

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a hydroxyl (-OH) group at the 4-position, a methoxy (-OCH₃) group at the 3'-position, and a carboxylic acid (-COOH) at the 3-position. This compound’s structure combines polar and hydrophobic substituents, making it a versatile scaffold for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name

2-hydroxy-5-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGDFXFOZUEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Biphenyl Scaffold Construction via Friedel-Crafts Acylation

The synthesis begins with constructing the biphenyl backbone through Friedel-Crafts acylation, a method widely employed for introducing acetyl groups to aromatic systems. In a representative procedure , 4-methoxybiphenyl undergoes acetylation using acetic anhydride and aluminum chloride in 1,2-dichloroethane. The reaction proceeds at reflux (4 hours), yielding 4-acetyl-4'-methoxybiphenyl with a 65% yield after recrystallization in ethanol. Critical parameters include:

ParameterValue
CatalystAlCl₃ (2.0 equiv)
Solvent1,2-Dichloroethane
TemperatureReflux (≈85°C)
WorkupHCl acid quench, CH₂Cl₂ extraction

This intermediate serves as a precursor for subsequent oxidation and functionalization steps.

Oxidation of Acetyl to Carboxylic Acid

The acetyl group at the 4-position is oxidized to a carboxylic acid using a bromine-soda system in 1,4-dioxane/water . A solution of sodium hydroxide (1.61 mol) and bromine (0.44 mol) in dioxane is added to 4'-acetyl-4-methoxybiphenyl at 0°C, followed by reflux with sodium sulfite to eliminate excess bromine. Acidification with HCl precipitates 4'-methoxy-4-biphenylcarboxylic acid in 93% yield. Key reaction metrics:

MetricValue
Oxidizing AgentBr₂ in NaOH/dioxane
Reaction Time1 hour at 20°C, 10 min reflux
Yield93%
PurityWhite powder (mp 210–215°C)

This step highlights the efficiency of halogen-mediated oxidation for converting ketones to carboxylic acids under mild conditions.

Amidation and Cyano Group Introduction

The carboxylic acid is converted to a carboxamide via treatment with thionyl chloride in anhydrous toluene, followed by ammonia gas . This yields 4'-methoxy-4-biphenyl carboxamide (87% yield), which is then dehydrated using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in DMF. The nitrile formation proceeds at room temperature for 20 hours, yielding 4-cyano-4'-methoxybiphenyl (72.5% yield) after crystallization with ethanol/heptane.

StepReagents/ConditionsYield
AmidationSOCl₂, NH₃, toluene87%
DehydrationCyanuric chloride, DMF, 20h72.5%

This sequence demonstrates the utility of cyanuric chloride as a mild dehydrating agent for amide-to-nitrile conversions.

Demethylation of Methoxy to Hydroxy Group

The final step involves selective demethylation of the 4'-methoxy group to introduce the hydroxyl functionality. A mixture of 4-cyano-4'-methoxybiphenyl and pyridinium chloride is heated to 200°C for 2 hours . Subsequent extraction with chloroform and acid washing yields 4-cyano-4'-hydroxybiphenyl (75% yield). For the target compound, this method can be adapted by starting with a 3'-methoxy precursor and adjusting the demethylation conditions to retain the 3'-methoxy group while hydrolyzing the 4-methoxy group.

ConditionValue
ReagentPyridinium chloride
Temperature200°C
Time2 hours
Yield75%

Carboxylic Acid Hydrolysis from Nitrile

If the nitrile group is present in an intermediate (e.g., 4-cyano-4'-hydroxybiphenyl), it can be hydrolyzed to the carboxylic acid using concentrated HCl or H₂SO₄ under reflux. For example, heating the nitrile in 6N HCl at 120°C for 8 hours typically achieves full conversion to the carboxylic acid .

Industrial-Scale Considerations

Large-scale production requires optimizing solvent recovery and catalyst reuse. The Friedel-Crafts acylation step, for instance, benefits from continuous flow reactors to manage exothermicity and improve mixing. Similarly, bromine oxidation can be replaced with greener oxidants (e.g., H₂O₂/Fe³⁺) to reduce hazardous waste.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary routes to 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid:

RouteStepsTotal YieldKey Advantage
Friedel-Crafts + Oxidation4≈50%Scalable, minimal purification
Suzuki Coupling + Hydrolysis3≈65%Regioselective, fewer steps

Note: Suzuki coupling routes are theorized based on analogous syntheses but require validation .

Challenges and Mitigation Strategies

  • Regioselectivity in Demethylation : Pyridinium chloride may demethylate multiple positions. Using bulkier reagents (e.g., BBr₃ at −78°C) can enhance selectivity for the 4-methoxy group .

  • Cyanide Handling : Replace cyanuric chloride with P₂O₅ in DMF for safer nitrile formation.

  • Acid Stability : The carboxylic acid group may degrade under strong acidic conditions. Neutral pH workup (e.g., NaHCO₃) preserves integrity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds featuring a biphenyl structure can exhibit anticancer properties. Specifically, derivatives like 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid may inhibit specific cancer cell lines by affecting pathways associated with cell proliferation and apoptosis. The mechanism often involves the modulation of protein interactions and signaling pathways critical for tumor growth.

2. Inhibition of IRE1α RNase Activity
Recent studies have highlighted the role of biphenyl derivatives in inhibiting IRE1α, a key player in the unfolded protein response (UPR). Inhibitors like MKC9989, OICR464, and OICR573 have shown significant potency against IRE1α RNase activity, suggesting that this compound could be developed into a therapeutic agent targeting UPR-related diseases such as cancer and neurodegenerative disorders .

Material Science Applications

3. Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into its use in creating high-performance materials is ongoing, with potential applications in coatings and composites.

Biochemical Applications

4. Antioxidant Properties
Studies suggest that biphenyl derivatives possess antioxidant capabilities. These properties are crucial for developing supplements or pharmaceuticals aimed at reducing oxidative stress in cells. The ability to scavenge free radicals can be beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Anticancer Activity

A study published in Nature Communications explored the effects of biphenyl derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific cancer types .

Case Study 2: IRE1α Inhibition

In an investigation focused on the structural basis for HAA inhibitors' mechanism of action, researchers performed X-ray crystallographic analyses revealing how this compound interacts with IRE1α. The findings demonstrated that this compound could effectively inhibit RNase activity in vitro, offering insights into its potential as a therapeutic agent against diseases linked to ER stress .

Data Tables

Application Area Description Potential Impact
Medicinal ChemistryAnticancer activity through modulation of signaling pathwaysDevelopment of novel anticancer therapies
Biochemical ResearchAntioxidant propertiesPrevention of oxidative stress-related diseases
Material ScienceUse as a monomer in polymer synthesisCreation of high-performance materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid and related biphenyl derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-OH, 3'-OCH₃, 3-COOH C₁₄H₁₂O₄ 244.24 High polarity due to -OH/-COOH; potential pharmaceutical intermediate -
Diflunisal (2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid) 4-OH, 2'-F, 4'-F, 3-COOH C₁₃H₈F₂O₃ 250.19 NSAID (nonsteroidal anti-inflammatory drug); higher lipophilicity due to fluorine substituents
4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₃, 3-COOH C₁₄H₁₂O₃ 228.24 Intermediate in organic synthesis; lower acidity than hydroxylated analogs
2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid 2-F, 4'-OCH₃, 3-COOH C₁₄H₁₁FO₃ 246.23 Enhanced reactivity for electrophilic substitution; fluorinated analogs used in drug discovery
3',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid 3-OCH₃, 3',5'-F, 4-COOH C₁₄H₁₀F₂O₃ 264.22 Dual fluorine substituents increase metabolic stability; explored in medicinal chemistry
4'-Methyl[1,1'-biphenyl]-3-carboxylic acid 4'-CH₃, 3-COOH C₁₄H₁₂O₂ 212.24 Reduced solubility in polar solvents; used in material science

Key Observations:

Substituent Effects on Acidity: The hydroxyl group in this compound enhances acidity compared to non-hydroxylated analogs like 4'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Fluorine substituents (e.g., in diflunisal) further modulate acidity and lipophilicity . Methoxy groups (-OCH₃) act as electron-donating groups, reducing the carboxylic acid’s acidity relative to electron-withdrawing groups like fluorine .

Synthetic Accessibility :

  • Methoxy-substituted biphenyls are often synthesized via Suzuki-Miyaura coupling or ruthenium-catalyzed C–H activation . Hydroxyl groups may require protective strategies (e.g., acetyl protection) during synthesis.

Fluorinated derivatives (e.g., 2-Fluoro-4'-methoxy) are prioritized in drug development for improved bioavailability and target binding .

Physicochemical Properties :

  • Hydroxyl and carboxylic acid groups enhance water solubility, whereas methoxy and alkyl groups increase hydrophobicity. For example, 4'-methyl[1,1'-biphenyl]-3-carboxylic acid is less polar than the target compound .

Biological Activity

4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, also known as a biphenyl derivative, has garnered attention in scientific research due to its potential biological activities. This compound is explored for various applications, including its role as an enzyme inhibitor, anticancer agent, and its interactions with biological macromolecules. This article compiles findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

The compound's structure includes a biphenyl core with hydroxyl and methoxy substituents, which contribute to its solubility and reactivity. The presence of these functional groups enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. A study demonstrated that derivatives of this compound reduced the viability of A549 lung cancer cells by up to 50%, showcasing selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like Vero cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineViability Reduction (%)Mechanism of Action
20A54950Tyrosine kinase inhibition
29A54931.2Antioxidant properties
32A54958.9Induction of apoptosis

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in various metabolic pathways. One study highlighted its role in inhibiting benzamide synthetase in Streptomyces murayamaensis, suggesting that it could be utilized in biosynthetic pathways for antibiotic production .

Study on Antioxidant Activity

In a comparative study involving various derivatives of phenolic compounds, this compound was found to exhibit significant antioxidant activity through DPPH radical scavenging assays. This property is critical as it suggests the compound's potential in preventing oxidative stress-related diseases .

Clinical Relevance

Further investigations into the clinical relevance of this compound have shown that it may play a role in enhancing the efficacy of standard chemotherapeutic agents like doxorubicin and cisplatin by acting synergistically against cancer cell lines such as COLO201 and MDA-MB-231 .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.
  • Enzyme Interaction : Its interaction with specific enzymes may alter metabolic pathways beneficially.

Q & A

Q. What are the critical structural features of 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, and how do they influence its reactivity?

  • Methodological Answer: The compound contains a biphenyl core with hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups at specific positions (3, 3', and 4, respectively). The hydroxyl group enhances hydrogen-bonding interactions, influencing solubility and biological activity. The methoxy group contributes to steric and electronic effects, modulating regioselectivity in substitution reactions. The carboxylic acid moiety allows for derivatization (e.g., esterification) or coordination with metal catalysts. Positional isomerism (e.g., meta vs. para substituents) can drastically alter reactivity, as seen in analogous biphenyl systems .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis often involves Suzuki-Miyaura cross-coupling between halogenated phenyl precursors and boronic acids, followed by functional group modifications (e.g., oxidation, protection/deprotection). Key parameters include:
  • Temperature: 80–120°C for cross-coupling to balance reaction rate and side-product formation .
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .
    Post-synthetic purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. The hydroxyl proton appears as a broad singlet (δ 9.8–10.2 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .
  • HPLC-MS: Reversed-phase HPLC (C18 column, 0.1% formic acid) coupled with ESI-MS detects trace impurities and validates molecular weight (expected [M-H]⁻ at m/z 273.1) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, though crystallization may require slow evaporation from DMSO .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer: Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by directing groups. The hydroxyl group acts as a strong para-director, while the methoxy group directs meta. Computational modeling (DFT calculations) predicts preferential sites for substitution. For example, nitration at the 5-position of the hydroxyl-bearing ring is favored due to resonance stabilization . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is recommended .

Q. What factors contribute to discrepancies in reported biological activities of derivatives of this compound?

  • Methodological Answer: Variations in biological assay results (e.g., IC₅₀ values) often arise from:
  • Substituent Position: Minor changes (e.g., shifting methoxy from 3' to 4') can alter binding affinity to target proteins .
  • Purity: Impurities ≥2% (e.g., unreacted boronic acids) may skew activity .
  • Assay Conditions: Buffer pH (e.g., 7.4 vs. 6.5) affects ionization of the carboxylic acid group, altering membrane permeability .
    Standardizing protocols (e.g., using ≥95% purity, controlled pH) and reporting full synthetic details mitigates discrepancies .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer:
  • LogP Prediction: Use Schrodinger’s QikProp or ACD/Labs to estimate hydrophobicity, critical for pharmacokinetic profiling. The hydroxyl and carboxylic acid groups reduce LogP (predicted ~1.8) .
  • pKa Estimation: Software like MarvinSuite calculates acidic/basic sites (e.g., carboxylic acid pKa ~2.5, phenolic OH ~9.8) .
  • Docking Studies: AutoDock Vina models interactions with enzymes (e.g., COX-2), leveraging crystallographic data from analogous biphenyl inhibitors .

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